2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a pyrazole ring with a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the pyrazole reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group is added by reacting the benzoylated pyrazole with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Formation of the Tetrahydroisoquinoline: The final step involves the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring, which can be achieved through Pictet-Spengler condensation using an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing catalysts that can be easily recovered and reused to minimize waste and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can occur at the carbonyl group of the benzoyl moiety, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of the benzoyl group to a benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The tetrahydroisoquinoline structure is a common motif in many natural alkaloids, which are known for their biological activity. This compound could be explored for its potential as a pharmacophore in drug design.
Medicine
Given its structural similarity to bioactive molecules, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research could focus on its interaction with biological targets and its efficacy in disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein targets, while the pyrazole and tetrahydroisoquinoline rings could engage in π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the pyrazole and sulfonyl groups, used in the synthesis of various alkaloids.
3,5-Dimethyl-1H-pyrazole: Lacks the benzoyl and tetrahydroisoquinoline moieties, commonly used in coordination chemistry.
4-Methylbenzoyl Chloride: Used in Friedel-Crafts acylation reactions, lacks the pyrazole and tetrahydroisoquinoline structures.
Uniqueness
The combination of a pyrazole ring, a benzoyl group, and a tetrahydroisoquinoline structure in a single molecule is unique and provides a versatile scaffold for chemical modifications
This detailed overview should provide a comprehensive understanding of 2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, its synthesis, reactivity, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-8-10-19(11-9-15)22(26)25-17(3)21(16(2)23-25)29(27,28)24-13-12-18-6-4-5-7-20(18)14-24/h4-11H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVGSUSGITZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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